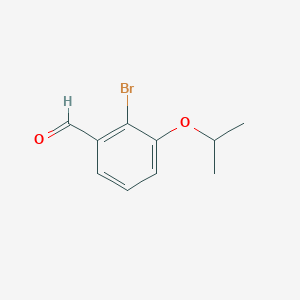

2-Bromo-3-(propan-2-yloxy)benzaldehyde

描述

2-Bromo-3-(propan-2-yloxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and an isopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-3-(propan-2-yloxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(propan-2-yloxy)benzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compound .

化学反应分析

Types of Reactions

2-Bromo-3-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted benzaldehydes with various functional groups.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

科学研究应用

2-Bromo-3-(propan-2-yloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science

作用机制

The mechanism of action of 2-Bromo-3-(propan-2-yloxy)benzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation and reduction reactions, the aldehyde group undergoes electron transfer processes to form the corresponding oxidized or reduced products .

相似化合物的比较

Similar Compounds

2-Bromo-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of an isopropoxy group.

2-Bromo-4-(propan-2-yloxy)benzaldehyde: Similar structure with the isopropoxy group at a different position on the benzene ring.

3-Bromo-2-(propan-2-yloxy)benzaldehyde: Isomer with the bromine and isopropoxy groups at different positions.

Uniqueness

2-Bromo-3-(propan-2-yloxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .

生物活性

2-Bromo-3-(propan-2-yloxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO2. It features a bromine atom attached to a benzaldehyde moiety, along with a propan-2-yloxy substituent. This compound is classified as a brominated aromatic aldehyde and is notable for its potential applications in organic synthesis and medicinal chemistry. Its unique structural characteristics influence both its reactivity and biological properties, making it a compound of interest for further research.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Structural Features

- Bromine Atom : The presence of bromine enhances the electrophilic character of the compound, making it suitable for nucleophilic substitution reactions.

- Aldehyde Group : The reactive aldehyde group (C=O) allows for diverse chemical transformations, which are essential in organic synthesis.

- Propan-2-yloxy Group : This substituent contributes to the solubility and reactivity of the compound in various solvents.

Biological Activity

Research into the biological activity of this compound indicates several promising properties, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies suggest that compounds with similar structures exhibit antimicrobial activity against various microbial strains. The potential antimicrobial effects of this compound warrant further investigation. For instance:

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | E. coli | Susceptible |

| 2-Bromo-4-methoxybenzaldehyde | S. aureus | Moderate Activity |

| 3-Bromo-4-hydroxybenzaldehyde | P. aeruginosa | Strong Activity |

Anticancer Activity

The derivatives of this compound have been implicated in studies focusing on anticancer activities. For example, compounds structurally related to this benzaldehyde have shown effectiveness in inhibiting cancer cell proliferation in vitro.

Case Studies

-

In Vitro Studies : A study evaluated the cytotoxic effects of similar brominated compounds on various cancer cell lines, showing that certain derivatives could induce apoptosis.

- Cell Lines Tested : HeLa, MCF7

- IC50 Values : Ranged from 5 µM to 20 µM depending on the derivative.

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress and disruption of mitochondrial function.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the bromination of 3-(propan-2-yloxy)benzaldehyde. This reaction can be performed using bromine in solvents like acetic acid or dichloromethane under controlled conditions. Reaction parameters such as temperature and concentration are crucial for optimizing yield and purity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-(propan-2-yloxy)benzaldehyde, and how can reaction conditions be optimized?

- Methods : The compound is typically synthesized via nucleophilic substitution or etherification of brominated benzaldehyde precursors. For example, reacting 3-hydroxy-2-bromobenzaldehyde with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Optimization : Key parameters include stoichiometric ratios (1:1.2 aldehyde:alkylating agent), solvent polarity (DMF > DMSO > acetone), and temperature control to minimize aldol side reactions. Yields range from 60–85% depending on purity of starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Diagnostic signals include the aldehyde proton (δ 9.8–10.2 ppm) and isopropyl methine splitting (δ 4.5–4.7 ppm, septet). Aromatic protons show coupling patterns consistent with bromine’s deshielding effects .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-O-C ether vibration (~1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (m/z ~242) and fragmentation patterns (e.g., loss of Br or isopropyl groups) validate structure .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents, hydrazines) but may deactivate the aromatic ring for electrophilic substitution.

- Steric Effects : The isopropyloxy group hinders para-substitution, directing reactivity to meta positions .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Chromatography : Column chromatography (silica gel, hexane/EtOAc 4:1) effectively separates aldehyde products from unreacted precursors.

- Crystallization : Recrystallization from ethanol/water (7:3) yields high-purity crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How do stereoelectronic effects of the isopropyloxy group impact crystal packing and intermolecular interactions?

- X-ray Crystallography : Intramolecular hydrogen bonding between the aldehyde oxygen and adjacent ether oxygen (O···O distance ~2.6 Å) stabilizes planar conformations. π-Stacking (centroid-centroid ~3.7 Å) and C-H···Br interactions (3.05 Å) dominate packing .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points ~120–125°C, with decomposition above 200°C due to ether cleavage .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

- Root Cause Analysis : Variability often stems from trace moisture (hydrolyzes alkylating agents) or incomplete deprotonation of the phenolic precursor.

- Mitigation : Use anhydrous solvents, molecular sieves, and excess base (e.g., 1.5 eq K₂CO₃). Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc) .

Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?

- Palladium Catalysis : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) enables biaryl synthesis. Bromine acts as a directing group, improving regioselectivity .

- Photoredox Catalysis : Visible-light-mediated C-H functionalization (e.g., Ru(bpy)₃Cl₂) expands utility in late-stage diversification .

Q. How can computational modeling predict the compound’s behavior in complex reaction environments?

- DFT Calculations : Simulate transition states for nucleophilic addition (e.g., Gibbs free energy barriers for hydrazone formation).

- Molecular Dynamics : Predict solubility parameters in mixed solvents (logP ~2.8) and aggregation tendencies .

Q. What are the safety and toxicity profiles of this compound in laboratory settings?

- Hazards : Irritant (skin/eyes), potential sensitizer. Bromine release under thermal decomposition requires fume hood use .

- PPE : Nitrile gloves, lab coat, and safety goggles. Store at 2–8°C in amber glass to prevent photodegradation .

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

- Heat Management : Exothermic etherification requires jacketed reactors with precise temperature control.

- Waste Streams : Bromide byproducts (e.g., KBr) necessitate neutralization (AgNO₃ precipitation) before disposal .

Q. How does the compound degrade under oxidative or hydrolytic conditions, and what are the implications for storage?

- Oxidation : Aldehyde oxidizes to carboxylic acid (e.g., CrO₃/H₂SO₄), confirmed by IR loss of C=O stretch at 1700 cm⁻¹.

- Hydrolysis : Acidic conditions cleave the ether linkage, yielding 3-hydroxy-2-bromobenzaldehyde and acetone .

属性

IUPAC Name |

2-bromo-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVNSSZGMDDSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。